Atenolol EP impurity E
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atenolol EP impurity E involves multiple steps, typically starting with the reaction of 4-hydroxyphenylacetamide with epichlorohydrin to form an epoxide intermediate. This intermediate then undergoes a ring-opening reaction with a suitable amine to yield the final product . The reaction conditions often include the use of solvents like methanol or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of deep eutectic solvents (DES) has been explored to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Atenolol EP impurity E can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ether linkages.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Atenolol EP impurity E is primarily used in pharmaceutical research for:
Quality Control: Ensuring the purity and stability of Atenolol formulations.
Method Validation: Developing and validating analytical methods for detecting impurities in drug formulations.
Toxicological Studies: Assessing the genotoxic potential of impurities.
Pharmacokinetic Studies: Understanding the metabolism and excretion of Atenolol and its impurities.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol EP impurity A: 4-Hydroxyphenylacetamide
Atenolol EP impurity B: 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide
Atenolol EP impurity C: 4-(2,3-Epoxypropoxy)phenylacetamide
Atenolol EP impurity D: 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide
Uniqueness
Atenolol EP impurity E is unique due to its specific molecular structure, which includes two acetamide groups and an ether linkage. This structure may influence its chemical reactivity and interactions compared to other Atenolol impurities .
Biologische Aktivität
Atenolol EP impurity E is a chemical compound associated with the pharmaceutical drug Atenolol, primarily used as a beta-blocker for treating hypertension and other cardiovascular conditions. Understanding the biological activity of this impurity is essential for assessing its safety, efficacy, and potential impact on drug formulations. This article delves into the biological activity of this compound, including its synthesis, chemical properties, biological effects, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has the IUPAC name 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide. Its molecular formula is with a molecular weight of 358.39 g/mol .
- CAS Number : 141650-31-9
- Chemical Properties :
- Appearance: White powder
- Solubility: Soluble in DMF and methanol
- Melting Point: Approximately 162-164 °C
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-hydroxyphenylacetamide and epichlorohydrin.
- Reaction Mechanism :
Pharmacological Effects
This compound has been studied for its potential biological activities, particularly its beta-blocking effects:
- Beta-Blocking Activity : Preliminary studies suggest that this impurity may exhibit weak beta-blocking activity similar to Atenolol but at significantly lower potency . This could have implications for its role in formulations where Atenolol is used.
Toxicological Studies
Toxicological assessments are crucial in understanding the safety profile of impurities:
- Genotoxic Potential : Research indicates that impurities in pharmaceutical compounds can exhibit genotoxic effects. Specific studies focusing on Atenolol impurities have assessed their potential to induce DNA damage .
Pharmacokinetic Studies
Understanding the metabolism and excretion of Atenolol and its impurities is vital:
- Metabolism : Studies have shown that impurities can alter the pharmacokinetic profile of the parent compound. Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound are ongoing to determine how it may affect therapeutic outcomes .
Research Findings and Case Studies
Several studies have contributed to our understanding of this compound:
- Quality Control Applications : The compound is utilized in pharmaceutical research for quality control purposes, ensuring the purity and stability of Atenolol formulations .
- Analytical Method Validation : Research has focused on developing analytical methods for detecting impurities in drug formulations, including high-performance liquid chromatography (HPLC) techniques .
- Comparative Studies : Comparisons with other Atenolol impurities (e.g., Impurity A, B, C, D) reveal unique characteristics that may influence their biological activity and safety profiles .
Data Tables
Property | Value |
---|---|
IUPAC Name | 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide |
Molecular Formula | C19H22N2O5 |
Molecular Weight | 358.39 g/mol |
Melting Point | 162-164 °C |
Solubility | DMF, Methanol |
Eigenschaften
IUPAC Name |
2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRBVLDVHIXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624504 | |
Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141650-31-9 | |
Record name | 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141650319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY-4,1-PHENYLENE))DIACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WIH2M2NY7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.